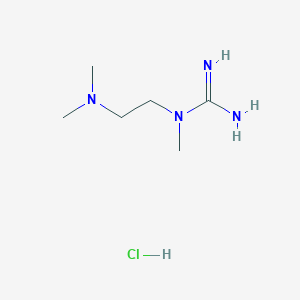

Chlorhydrate de N-(2-diméthylamino-éthyl)-N-méthyl-guanidine

Vue d'ensemble

Description

2-Chloro-N,N-dimethylethylamine hydrochloride, a compound with a similar structure, is widely used as an intermediate and starting reagent for organic synthesis . It’s also used in the synthesis of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .

Synthesis Analysis

A synthetic process of 2-dimethylaminoethyl chloride hydrochloride has been disclosed in a patent . The process involves taking dimethylethanolamine as a raw material, controlling the temperature at 5-15°C under an ice water bath condition, and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .Molecular Structure Analysis

The molecular formula of 2-Chloro-N,N-dimethylethylamine hydrochloride is (CH3)2NCH2CH2Cl · HCl . Its molecular weight is 144.04 .Chemical Reactions Analysis

The synthetic process of 2-dimethylaminoethyl chloride hydrochloride involves a chlorination reaction between dimethylethanolamine and thionyl chloride .Physical And Chemical Properties Analysis

2-Chloro-N,N-dimethylethylamine hydrochloride is a solid at 20°C . It’s hygroscopic, meaning it readily absorbs moisture from the air . It has a melting point of 201-204°C .Applications De Recherche Scientifique

Systèmes d'administration de médicaments

Le chlorhydrate de N-(2-diméthylamino-éthyl)-N-méthyl-guanidine est utilisé dans la synthèse de réseaux de polymères inter pénétrants (IPN) de polyacrylamide/poly(2-(diméthylamino)éthyl méthacrylate) qui sont utilisés comme systèmes d'administration de médicaments . Ces IPN ont été appliqués pour la délivrance de diclofénac sodique, un anti-inflammatoire non stéroïdien (AINS) largement utilisé dans le traitement de l'arthrose, de la polyarthrite rhumatoïde et de la spondylarthrite ankylosante .

Adsorption des métaux lourds

Ce composé a été utilisé dans la synthèse de polymères en étoile à seize branches (s-POSS-(PDMAEMA)16) qui présentent un comportement sensible au pH et peuvent être utilisés pour l'adsorption de métaux lourds comme le Chrome (VI) . Le polymère présente un comportement sensible au pH contrôlable et réversible à pH=1–12 et un comportement thermoréversible à 20–60 °C .

Synthèse organique

Le this compound, également connu sous le nom de 2-chloro-N,N-diméthylaminoéthylamine, est largement utilisé comme intermédiaire et réactif de départ pour la synthèse organique . Il sert d'intermédiaire pour les synthèses de bépénium hydroxynaphtoate, diltiazem, mépyramine et phényltoloxamine .

Auto-assemblage sensible aux stimuli

Le composé est utilisé dans la synthèse de copolymères statistiques de poly(2-(diméthylamino)éthyl méthacrylate-co-(oligo éthylène glycol)méthacrylate) . Ces copolymères présentent une auto-assemblage sensible aux stimuli, une propriété intéressante dans divers domaines, notamment la délivrance/libération de médicaments, les transporteurs, le traitement des eaux usées et de nombreuses autres applications .

Safety and Hazards

Orientations Futures

N-[2-(dimethylamino)ethyl]-1,8-naphthalimide derivatives have been synthesized and can be used as one-component free radical photoinitiators or incorporated into multi-component photoinitiating systems for free radical or cationic photopolymerization under the irradiation of various LEDs . This suggests potential future applications in the field of polymer chemistry .

Mécanisme D'action

Target of Action

Similar compounds such as dimethyltryptamine act as non-selective agonists at most or all of the serotonin receptors .

Mode of Action

Compounds with similar structures, such as dimethyltryptamine, interact with their targets by acting as agonists at some types of serotonin receptors and antagonists at others .

Biochemical Pathways

Similar compounds such as dimethyltryptamine are known to interact with serotonin receptors, which play a crucial role in various biochemical pathways related to mood, cognition, and perception .

Pharmacokinetics

The plasma pharmacokinetics of 17DMAG in tumor-bearing mice were found to be similar to those previously reported in non-tumor-bearing mice .

Result of Action

Similar compounds such as dimethyltryptamine are known to cause various physiological and psychological effects due to their interaction with serotonin receptors .

Analyse Biochimique

Biochemical Properties

N-(2-Dimethylamino-ethyl)-N-methyl-guanidine hydrochloride plays a crucial role in biochemical reactions, particularly as an intermediate in organic synthesis. It interacts with enzymes such as acetylcholinesterase and proteins involved in neurotransmission. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can affect neurotransmitter levels and signaling pathways .

Cellular Effects

N-(2-Dimethylamino-ethyl)-N-methyl-guanidine hydrochloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of neurons by modulating neurotransmitter release and uptake. Additionally, it can impact gene expression by altering the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of N-(2-Dimethylamino-ethyl)-N-methyl-guanidine hydrochloride involves binding interactions with specific biomolecules. It can inhibit or activate enzymes, leading to changes in cellular function. For example, its interaction with acetylcholinesterase results in the inhibition of this enzyme, thereby increasing the levels of acetylcholine in synaptic clefts and enhancing neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2-Dimethylamino-ethyl)-N-methyl-guanidine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of N-(2-Dimethylamino-ethyl)-N-methyl-guanidine hydrochloride vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range produces optimal results without significant toxicity .

Metabolic Pathways

N-(2-Dimethylamino-ethyl)-N-methyl-guanidine hydrochloride is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can affect the levels of metabolites and influence the overall metabolic balance within cells. The compound’s role in these pathways is essential for understanding its broader biochemical impact .

Transport and Distribution

The transport and distribution of N-(2-Dimethylamino-ethyl)-N-methyl-guanidine hydrochloride within cells and tissues involve specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for optimizing its therapeutic applications .

Subcellular Localization

N-(2-Dimethylamino-ethyl)-N-methyl-guanidine hydrochloride exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, influencing its interactions with other biomolecules and its overall biochemical effects .

Propriétés

IUPAC Name |

1-[2-(dimethylamino)ethyl]-1-methylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N4.ClH/c1-9(2)4-5-10(3)6(7)8;/h4-5H2,1-3H3,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVDEEMKRMZZIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

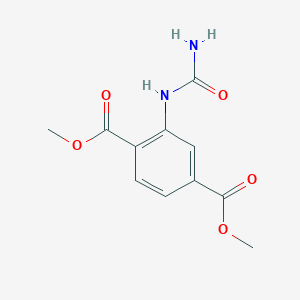

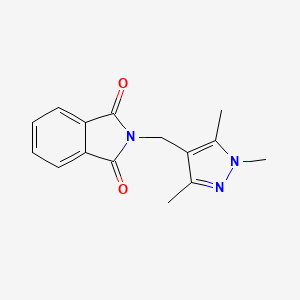

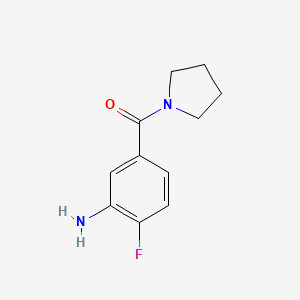

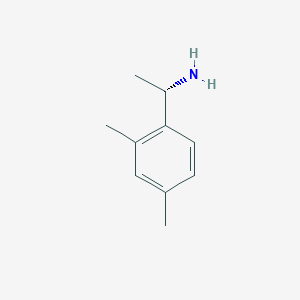

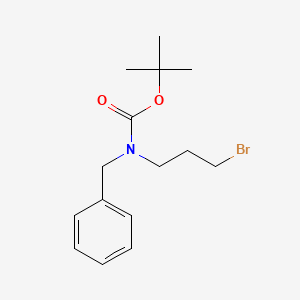

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,5-Dimethylfuran-3-yl)carbonyl]piperazine hydrochloride](/img/structure/B1455010.png)

![{5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine dihydrochloride](/img/structure/B1455011.png)

![2-chloro-N-[2-(3-methylphenoxy)ethyl]propanamide](/img/structure/B1455016.png)

![1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1455017.png)

![4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine hydrochloride](/img/structure/B1455018.png)

![8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1455023.png)